(3-formyl-1H-indol-1-yl)acetonitrile

Description

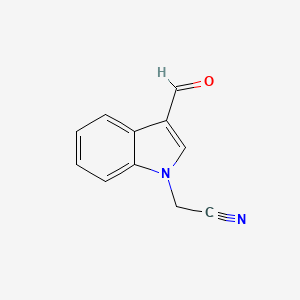

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylindol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQLVIHXWZSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354318 | |

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328973-78-0 | |

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide for Researchers

CAS Number: 328973-78-0

This technical guide provides a comprehensive overview of (3-formyl-1H-indol-1-yl)acetonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and potential biological applications.

Chemical and Physical Properties

This compound is a light brown solid at room temperature. While extensive experimental data is not widely published, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 328973-78-0 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O | |

| Molecular Weight | 184.19 g/mol | |

| Appearance | Light brown solid | |

| Purity | ≥98% (HPLC) | |

| Boiling Point (Predicted) | 407.7 ± 25.0 °C | |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis Protocols

-

Route 1: N-alkylation of 3-formylindole. This would involve the reaction of 3-formylindole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

-

Route 2: Formylation of (1H-indol-1-yl)acetonitrile. This would likely employ a Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic rings like indole.

Below are generalized experimental protocols for these potential synthetic pathways.

N-Alkylation of 3-Formylindole (Hypothetical Protocol)

Reaction:

Experimental Procedure:

-

Dissolution: Dissolve 3-formylindole in a suitable aprotic solvent (e.g., DMF, acetonitrile).

-

Addition of Base: Add a slight excess of a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C.

-

Stirring: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the indolide anion.

-

Addition of Haloacetonitrile: Cool the reaction mixture back to 0 °C and add chloroacetonitrile dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Flow for N-Alkylation Synthesis:

Caption: Synthetic workflow for the N-alkylation of 3-formylindole.

Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile (Hypothetical Protocol)

Reaction:

Experimental Procedure:

-

Preparation of Vilsmeier Reagent: In a two-necked flask, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0 °C with stirring.

-

Addition of Indole: To the prepared Vilsmeier reagent, add a solution of (1H-indol-1-yl)acetonitrile in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until the solution is alkaline.

-

Work-up and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Logical Flow for Vilsmeier-Haack Synthesis:

Caption: Synthetic workflow using the Vilsmeier-Haack reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9-10 ppm), aromatic protons on the indole ring, and a singlet for the methylene protons of the acetonitrile group.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the nitrile carbon, and carbons of the indole core and the methylene group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ).

Researchers are advised to perform comprehensive spectroscopic analysis upon synthesis to confirm the structure and purity of the compound.

Biological Activity and Potential Applications

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is limited, related indole-3-acetonitrile and indole-3-carboxaldehyde derivatives have been investigated for various therapeutic applications.

Potential areas of research for this compound include:

-

Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects through various mechanisms, including inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.

-

Anti-inflammatory Effects: The indole nucleus is present in several anti-inflammatory agents.

-

Neurological Disorders: Some indole compounds have shown potential in targeting pathways related to neurodegenerative diseases.

The presence of both a formyl group and a nitrile group on the indole scaffold provides reactive handles for further chemical modifications, making this compound a valuable building block for the synthesis of novel bioactive molecules.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other indole derivatives, potential targets could include:

-

Tubulin Polymerization: A key target for many anticancer indole alkaloids.

-

Protein Kinase Pathways: Such as PI3K/AKT/mTOR, which are often dysregulated in cancer.

-

Receptor Tyrosine Kinases: Important mediators of cellular signaling.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.

General Experimental Workflow for Biological Screening:

Caption: A typical workflow for the biological evaluation of a novel compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area, wear personal protective equipment (gloves, safety glasses, and a lab coat), and avoid inhalation, ingestion, or skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a starting point for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential as a lead compound in drug discovery.

References

Synthesis and Characterization of (3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-formyl-1H-indol-1-yl)acetonitrile (Filing Cabinet: 328973-78-0) is a versatile indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring both a reactive aldehyde and a nitrile group, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 328973-78-0 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O | [1][2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthetic Routes

Route A: N-Alkylation of Indole-3-carboxaldehyde

This approach involves the direct N-alkylation of commercially available indole-3-carboxaldehyde with a cyanomethylating agent, such as bromoacetonitrile. The indole nitrogen is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile.

Diagram of Synthetic Route A

Caption: N-Alkylation of Indole-3-carboxaldehyde.

Route B: Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile

An alternative strategy is the formylation of (1H-indol-1-yl)acetonitrile at the electron-rich C3 position. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto activated aromatic rings like indoles.

Diagram of Synthetic Route B

Caption: Vilsmeier-Haack Formylation.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the synthesis of this compound based on the routes described above. These protocols are adapted from general procedures for similar transformations.[3][4]

Protocol for N-Alkylation of Indole-3-carboxaldehyde (Route A)

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add indole-3-carboxaldehyde (1.0 eq).

-

Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile (Route B)

-

Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to ice-cold anhydrous DMF (3.0 eq) with stirring.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (1H-indol-1-yl)acetonitrile (1.0 eq) in anhydrous DMF.

-

Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of (1H-indol-1-yl)acetonitrile at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide until alkaline.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Predicted)

As no published spectroscopic data for this compound could be located, the following are predicted characteristic spectral features based on the analysis of closely related indole derivatives.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| ~10.0 ppm (s, 1H, -CHO) | ~185 ppm (C=O, aldehyde) |

| ~8.3 ppm (d, 1H, Ar-H) | ~138 ppm (Ar-C) |

| ~7.8 ppm (s, 1H, Ar-H) | ~137 ppm (Ar-C) |

| ~7.4 ppm (m, 3H, Ar-H) | ~125-122 ppm (Ar-CH) |

| ~5.0 ppm (s, 2H, -CH₂CN) | ~118 ppm (-C≡N) |

| ~110 ppm (Ar-CH) | |

| ~45 ppm (-CH₂CN) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (nitrile) stretch |

| ~1670 | C=O (aldehyde) stretch |

| ~1600, ~1470 | C=C (aromatic) stretch |

| ~3100-3000 | C-H (aromatic) stretch |

| ~2900-2800 | C-H (aliphatic) stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | 185.07 [M+H]⁺, 207.05 [M+Na]⁺ |

Biological Significance and Potential Applications

Indole-3-carboxaldehyde and its N-substituted derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The introduction of the cyanomethyl group at the N1 position of indole-3-carboxaldehyde is anticipated to modulate its physicochemical properties and biological activity.

The aldehyde functionality can readily participate in the formation of Schiff bases, hydrazones, and other derivatives, providing a handle for further chemical modifications and the development of novel therapeutic agents. The nitrile group can also be a precursor to other functional groups or contribute to the molecule's overall electronic properties and binding interactions with biological targets.

Given the known activities of related indole scaffolds, this compound is a promising candidate for:

-

Scaffold for Drug Discovery: Serving as a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

-

Anticancer Research: Derivatives of indole-3-carboxaldehyde have shown cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Studies: The indole nucleus is a common feature in many anti-inflammatory agents.

Diagram of Potential Drug Discovery Workflow

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. While detailed experimental and biological data on this specific molecule are currently limited in the public domain, established synthetic methodologies for related indole compounds provide a clear path for its preparation. The predicted spectral data and the known biological activities of similar scaffolds underscore its importance as a target for further investigation by researchers and scientists in the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 328973-78-0|2-(3-Formyl-1H-indol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Overview of (3-formyl-1H-indol-1-yl)acetonitrile

This document provides a detailed analysis of the chemical properties, structure, and nomenclature of (3-formyl-1H-indol-1-yl)acetonitrile, a versatile compound with applications in medicinal chemistry and organic synthesis.[1] It serves as a crucial intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]

Chemical Identity and Properties

This compound is a light brown solid with the chemical formula C₁₁H₈N₂O.[1][2] It is identified by the CAS Number 328973-78-0.[1][2][3] The molecular weight of this compound is approximately 184.19 g/mol .[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [1][2][3] |

| Molecular Weight | 184.2 g/mol | [1][2] |

| CAS Number | 328973-78-0 | [1][2][3] |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is 2-(3-formyl-1H-indol-1-yl)acetonitrile .[4]

The chemical structure consists of a central indole ring system. An acetonitrile group (-CH₂CN) is attached to the nitrogen atom at position 1 of the indole ring. A formyl group (-CHO) is substituted at position 3 of the indole ring.

Caption: Logical relationship of functional groups in 2-(3-formyl-1H-indol-1-yl)acetonitrile.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules.[1] Researchers have utilized this compound to create novel indole derivatives with potential anti-inflammatory and anti-cancer properties.[1] Its reactivity and stability make it suitable for a variety of laboratory and industrial chemical processes.[1] Furthermore, it can be employed in the creation of fluorescent probes for biological imaging, which aids in the visualization of cellular processes.[1]

Note on Experimental Protocols and Signaling Pathways: Detailed experimental protocols and specific signaling pathways involving this compound are context-dependent and are typically found within specific research publications or proprietary drug development documentation. Publicly available sources provide general applications rather than exhaustive experimental details.

References

Molecular weight and formula of (3-formyl-1H-indol-1-yl)acetonitrile

This guide provides a detailed overview of the chemical properties, a plausible synthetic route, and the potential biological significance of (3-formyl-1H-indol-1-yl)acetonitrile, tailored for researchers and professionals in drug development.

Molecular Profile

This compound is an indole derivative characterized by a formyl group at the 3-position and an acetonitrile substituent on the indole nitrogen. This substitution pattern suggests potential for diverse chemical reactivity and biological activity.

| Property | Data |

| Chemical Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

Experimental Protocols

The following outlines a plausible multi-step synthetic protocol for this compound, based on established organic chemistry principles for indole functionalization.

Step 1: N-Alkylation of Indole-3-carbaldehyde

This initial step introduces the acetonitrile moiety at the 1-position of the indole ring.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole-3-carbaldehyde (10.0 g, 68.9 mmol) in 100 mL of anhydrous acetone.

-

Reagent Addition: To the stirred solution, add potassium carbonate (19.0 g, 137.8 mmol) followed by the dropwise addition of chloroacetonitrile (6.2 g, 82.7 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the solid potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (1-cyanomethyl-1H-indol-3-yl)carbaldehyde.

Step 2: Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the positions of the formyl and acetonitrile groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Technical Guide on the Spectroscopic Data of (3-formyl-1H-indol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-formyl-1H-indol-1-yl)acetonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages data from structurally analogous compounds to offer a detailed characterization. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this and related indole derivatives. Visualizations of the proposed synthetic pathway and a general experimental workflow are provided to aid in laboratory applications. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is an indole derivative with potential applications in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in many biologically active compounds, and the presence of both a formyl group at the C3 position and a cyanomethyl group at the N1 position offers multiple points for further chemical modification.[1] Accurate spectroscopic characterization is essential for confirming the structure and purity of this compound in any research and development setting. This guide provides an in-depth look at the expected spectroscopic properties of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the N-alkylation of indole-3-carbaldehyde with bromoacetonitrile. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.[2][3]

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | H-C(O) |

| ~8.4 | d | 1H | H-4 |

| ~7.8 | s | 1H | H-2 |

| ~7.4-7.3 | m | 3H | H-5, H-6, H-7 |

| ~5.0 | s | 2H | N-CH₂-CN |

Note: The chemical shifts are predictions based on data from N-substituted indole-3-carbaldehydes.[4]

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O |

| ~138.0 | C-7a |

| ~137.5 | C-2 |

| ~125.0 | C-3a |

| ~124.5 | C-4 |

| ~123.5 | C-6 |

| ~122.5 | C-5 |

| ~118.0 | C-3 |

| ~117.0 | C≡N |

| ~110.0 | C-7 |

| ~35.0 | N-CH₂-CN |

Note: The chemical shifts are predictions based on data from N-substituted indole-3-carbaldehydes and other indole derivatives.[4]

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (nitrile) stretch |

| ~1660 | C=O (aldehyde) stretch |

| ~1600, 1470 | C=C (aromatic) stretch |

| ~1350 | C-N stretch |

| ~750 | C-H (aromatic) bend |

Note: The wavenumbers are predictions based on characteristic absorption bands of indole-3-carbaldehyde and cyanomethylated indoles.[5][6]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - CHO]⁺ |

| 144 | [M - CH₂CN]⁺ |

| 116 | [M - CHO - CN]⁺ |

Note: The fragmentation pattern is a prediction based on the general fragmentation of indole derivatives.[7]

Experimental Protocols

4.1 Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of indole-3-carbaldehyde.

-

Materials: Indole-3-carbaldehyde, bromoacetonitrile, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine.

-

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

4.2 Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

Caption: General workflow for spectroscopic analysis of synthesized compounds.

4.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling. A greater number of scans will be required to achieve a good signal-to-noise ratio.

4.2.2 IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a characteristic mass spectrum. Electrospray Ionization (ESI) is a softer ionization technique that can also be used, which will primarily show the molecular ion peak.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound, a compound of interest in synthetic and medicinal chemistry. While direct experimental data is currently scarce, the information presented here, based on analogous structures, serves as a robust starting point for researchers. The provided synthesis and analysis protocols are intended to facilitate the practical application of this knowledge in a laboratory setting.

References

A Technical Guide to Determining the Solubility of (3-formyl-1H-indol-1-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Recording Solubility

To facilitate a systematic comparison of solubility across various organic solvents, it is essential to record experimental data in a structured format. The following table serves as a template for researchers to populate with their determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Observations |

| e.g., Ethanol | 25 | e.g., Shake-Flask with HPLC | e.g., Colorless solution | ||

| e.g., Acetone | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., Acetonitrile | 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||

| e.g., N,N-Dimethylformamide (DMF) | 25 | ||||

| e.g., Methanol | 25 | ||||

| e.g., Ethyl Acetate | 25 |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through several well-established methods. The choice of method may depend on the required accuracy, throughput, and available analytical instrumentation.

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[1][2][3][4]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the solution reaches equilibrium, meaning the solvent is saturated with the solute. The concentration of the dissolved compound in the filtered supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of (3-formyl-1H-indol-1-yl)acetonitrile to a series of vials or flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3][5]

-

Equilibration: Seal the vials and place them on a shaker or agitator in a temperature-controlled environment (e.g., 25°C). The mixture should be agitated for a sufficient time to reach equilibrium. This can take 24 hours or longer.[2][4][6]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the samples and then filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) to remove any remaining solid particles.[5]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique.

The concentration of the dissolved compound can be determined using various methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[7][8][9][10]

-

Protocol: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for the compound. Create a calibration curve by injecting standard solutions of known concentrations.[8][9] The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) offers a fast and accurate alternative to traditional methods without the need for phase separation.[1][11][12][13][14]

-

Protocol: A saturated solution with excess solid is prepared directly in an NMR tube with a deuterated solvent (if the primary solvent is not deuterated) and a known concentration of an internal standard. The NMR spectrum is acquired, and the concentration of the dissolved compound is calculated by comparing the integral of a characteristic solute peak to the integral of the internal standard's peak.[13]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

Caption: Workflow for Solubility Determination.

Signaling Pathways

Based on available scientific literature, this compound is primarily described as a chemical intermediate used in organic synthesis. There is currently no established information detailing its involvement in specific biological signaling pathways. Its utility lies in its role as a building block for creating more complex molecules that may be investigated for biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Formyl Group in N-Substituted Indoles: A Versatile Hub for Chemical Diversification in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] N-substitution on the indole ring provides a critical handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[2] Among the various functionalizations of this scaffold, the introduction of a formyl group (-CHO), particularly at the C-3 position, creates a versatile chemical intermediate. This N-substituted indole-3-carboxaldehyde framework serves as a gateway for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries essential for modern drug discovery programs.[1][3]

This technical guide explores the reactivity of the formyl group on N-substituted indoles, presenting key synthetic transformations, detailed experimental protocols, and quantitative data to assist researchers in the strategic design and synthesis of novel therapeutic agents.

Synthesis of N-Substituted Indole-3-Carboxaldehydes

The most prevalent method for the C-3 formylation of N-substituted indoles is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole, leading to an iminium intermediate which is subsequently hydrolyzed to the aldehyde during aqueous workup.[4]

Caption: Workflow for Vilsmeier-Haack formylation of N-substituted indoles.

Quantitative Data: Vilsmeier-Haack Formylation of Indoles

The following table summarizes reaction conditions and yields for the formylation of various indole derivatives.

| Indole Derivative | N-Substituent | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | -H | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |

| 2-Methylindole | -H | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) | [6] |

| 2,3-Dimethylindole | -H | POCl₃, DMF | - | - | - (1-formyl) | [6] |

| 5-Bromoindole | -H | POCl₃, DMF | 0 to 35 | 2 | 97 | [7] |

| Various Indoles | -Arylsulfonyl | POCl₃, DMF | - | - | Excellent | [8] |

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol is adapted from Organic Syntheses.[7]

-

Reagent Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 250 ml (237 g, 3.25 moles) of anhydrous N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath for 30 minutes. Add 86 ml (144 g, 0.94 mole) of freshly distilled phosphorus oxychloride (POCl₃) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Indole Addition: Replace the dropping funnel and add a solution of 100 g (0.85 mole) of indole in 100 ml (95 g, 1.3 moles) of DMF over 1 hour, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at 35°C for 2 hours.

-

Quenching: Add 300 g of crushed ice to the resulting paste with careful stirring to produce a clear, red solution.

-

Hydrolysis & Precipitation: Transfer the solution to a 3-L flask containing 200 g of crushed ice. Add a solution of 375 g (9.4 moles) of sodium hydroxide in 1 L of water dropwise with vigorous stirring. The product will precipitate.

-

Isolation: Collect the precipitate by filtration, resuspend in 1 L of water to dissolve inorganic material, filter again, wash with three 300-ml portions of water, and air-dry to yield indole-3-aldehyde (approx. 120 g, 97%).[7] For N-substituted indoles, an extractive workup may be required.

Core Reactivity of the Formyl Group

The carbonyl carbon of the formyl group is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility in extending the molecular framework.

Condensation Reactions

The Knoevenagel condensation involves the reaction of the indole-3-carboxaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) in the presence of a basic catalyst, such as piperidine or L-proline.[9] This reaction is a powerful method for C-C bond formation, leading to α,β-unsaturated products which are themselves valuable synthetic intermediates.[9]

Caption: General scheme for the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation [10]

-

Dissolution: Dissolve indole-3-carboxaldehyde (1 mmol) and an active methylene compound like malononitrile (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath.

-

Purification: Collect the precipitated product by filtration. Wash the solid with ice-cold water and a small amount of cold ethanol.

The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[11][12] This reaction is highly valuable for installing a carbon-carbon double bond with precise control over its location.[12] For N-substituted indole-3-carboxaldehydes, this allows for the synthesis of various vinyl-indole derivatives. The stereochemical outcome (E/Z-alkene) depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[13]

Caption: The Wittig reaction for the synthesis of vinyl-indoles.

Experimental Protocol: General Wittig Reaction [14]

-

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. A strong base (e.g., n-BuLi, NaH, or t-BuOK) is added, typically at a low temperature, to deprotonate the salt and form the ylide.[15]

-

Reaction with Aldehyde: The N-substituted indole-3-carboxaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction is often stirred at room temperature until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched (e.g., with water or saturated ammonium chloride solution) and the product is extracted with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed through crystallization or column chromatography.

Oxime Formation

The formyl group readily reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to form indole-3-carboxaldehyde oximes.[16][17] These reactions can be performed in solution or using solvent-free mechanochemical methods, which can offer improved safety and yields.[17] The resulting oximes can exist as syn and anti isomers, and the ratio can be influenced by the reaction conditions and the nature of the N-substituent.[16]

Quantitative Data: Synthesis of N-Substituted Indole-3-Carboxaldehyde Oximes [16]

| Aldehyde | N-Substituent | Base | Method | Yield (%) | Reference |

| 1-Methoxyindole-3-carboxaldehyde | -OCH₃ | NaOH | Mechanochemical | ~95 | [16] |

| 1-Methoxyindole-3-carboxaldehyde | -OCH₃ | Na₂CO₃ | Mechanochemical | - | [16] |

| 1-Methylindole-3-carboxaldehyde | -CH₃ | NaOH | Mechanochemical | High | [16] |

| 1-Acetylindole-3-carboxaldehyde | -COCH₃ | NaOH | Mechanochemical | High | [16] |

| Indole-3-carboxaldehyde | -H | Pyridine | Solution | 98 | [16] |

Experimental Protocol: Mechanochemical Synthesis of Oximes [17]

-

Milling: Place the N-substituted indole-3-carboxaldehyde, hydroxylamine hydrochloride (e.g., 5 equivalents), and a base (e.g., NaOH or Na₂CO₃, 2-5 equivalents) into a ball milling vessel.

-

Reaction: Mill the solid mixture for a specified time (e.g., 20-40 minutes) at a set frequency.

-

Isolation: After milling, the reaction mixture is typically washed with water to remove inorganic salts.

-

Purification: The crude oxime product is collected by filtration and can be further purified by extraction with an organic solvent (e.g., ethyl acetate) and/or recrystallization.

Oxidation to Carboxylic Acid

The formyl group can be easily oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules due to its ability to form salt bridges and hydrogen bonds. Standard oxidizing agents can be employed for this transformation.

Caption: Oxidation of the formyl group to a carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Suspension: Suspend the N-substituted indole-3-carboxaldehyde (1 equivalent) in a mixture of acetone and water.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature with a water bath.

-

Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

-

Workup: Filter the mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).

Reduction to Alcohol

Reduction of the formyl group affords the corresponding primary alcohol, an indole-3-carbinol derivative. These compounds are also of significant interest in medicinal chemistry.[2] The reduction is typically achieved with high yield and selectivity using mild hydride reducing agents like sodium borohydride (NaBH₄).

Caption: Reduction of the formyl group to a primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve the N-substituted indole-3-carboxaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.

-

Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (typically 1-1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Carefully add water to quench the excess NaBH₄. The product may precipitate or can be extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development

The chemical transformations described above highlight the role of N-substituted indole-3-carboxaldehydes as pivotal intermediates in drug discovery. By applying these reactions, chemists can rapidly generate libraries of diverse molecules for biological screening.[1] The resulting derivatives, including vinyl indoles, indole-3-carboxylic acids, and various condensation products, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][18]

Caption: Role of indole-3-carboxaldehyde in a drug discovery workflow.

Conclusion

The formyl group on N-substituted indoles is a highly reactive and synthetically valuable functional group. Its susceptibility to a range of transformations, including condensation, olefination, oxidation, and reduction, allows for extensive and predictable structural modifications. For researchers in medicinal chemistry and drug development, mastering the chemistry of this scaffold provides a powerful and efficient strategy for the synthesis of novel, biologically active molecules. The protocols and data summarized in this guide offer a practical foundation for harnessing the synthetic potential of N-substituted indole-3-carboxaldehydes in the pursuit of new therapeutic agents.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of the Acetonitrile Group in (3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, (3-formyl-1H-indol-1-yl)acetonitrile stands out as a versatile building block, primarily owing to the unique chemical reactivity and biological significance imparted by its constituent functional groups: the indole core, the 3-formyl group, and critically, the N-acetonitrile moiety. This technical guide delves into the multifaceted role of the acetonitrile group in this molecule, providing a comprehensive overview of its chemical utility, contribution to biological activity, and the experimental methodologies used to probe its function.

The Acetonitrile Group: A Hub of Chemical Reactivity and a Modulator of Biological Activity

The acetonitrile group (-CH₂CN) attached to the indole nitrogen is not merely a passive substituent. It serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse indole derivatives. Furthermore, its electronic properties can influence the overall molecule's interaction with biological targets.

Chemical Reactivity and Synthetic Utility

The acetonitrile group offers several avenues for chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules, particularly tryptamine and indole-3-acetic acid derivatives.

Reduction to Tryptamines: The nitrile functionality can be readily reduced to a primary amine, yielding a tryptamine derivative. This transformation is fundamental in the synthesis of various neuroactive compounds that interact with serotonin and dopamine pathways.

Hydrolysis to Indole-1-acetic Acids: The nitrile group can be hydrolyzed under acidic, basic, or enzymatic conditions to a carboxylic acid, producing an indole-1-acetic acid derivative. These compounds are analogues of the plant hormone auxin and are investigated for their potential as herbicides and in other agricultural applications.

The presence of the 3-formyl group adds another layer of complexity and utility. This electron-withdrawing group can influence the reactivity of the indole ring and the N-acetonitrile moiety. It can also participate in its own set of reactions, such as aldol condensations and the formation of Schiff bases, further expanding the synthetic possibilities.

Contribution to Biological Activity

While often serving as a synthetic precursor, the acetonitrile group itself can contribute to the biological profile of the molecule. The nitrile's electronic nature and its ability to participate in hydrogen bonding can influence how the molecule binds to biological targets.

Indole derivatives are known to interact with a variety of receptors and enzymes. For instance, many tryptamine derivatives, synthesized from their corresponding acetonitriles, are potent ligands for serotonin (5-HT) and dopamine receptors. The anti-inflammatory properties of some indole compounds are attributed to their ability to inhibit enzymes like nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2).

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical data for related indole-3-acetonitrile derivatives to provide a comparative context.

| Compound/Derivative Class | Biological Activity/Reaction | Metric | Value Range |

| Indole-3-acetonitrile Analogs | Anti-inflammatory (NO inhibition in RAW 264.7 cells) | IC₅₀ | 2.2 - 17.5 µM[1] |

| Indole-N-acylhydrazone Derivatives | COX-2 Inhibition | IC₅₀ | 0.32 - 7.59 µmol/L[2][3] |

| 1,6-Disubstituted Indole Derivatives | Neuronal NOS Inhibition | IC₅₀ | 0.02 - 1.0 µM |

| Synthesis of Tryptamines from Indole Acetonitriles | Reduction of Nitrile | Yield | ~94% (for related reactions)[4] |

Key Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for key transformations of the acetonitrile group in indole derivatives.

Protocol 1: General Procedure for the Reduction of an Indole Acetonitrile to a Tryptamine

This protocol describes a typical reduction of the nitrile group to a primary amine using a metal hydride catalyst.

Materials:

-

Indole acetonitrile derivative

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the reducing agent in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the indole acetonitrile derivative in the anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting mixture through a pad of celite and wash the filter cake with the organic solvent.

-

Combine the filtrate and washes, and dry over the drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the crude tryptamine derivative.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Hydrolysis of an Indole Acetonitrile to an Indole Acetic Acid

This protocol outlines a typical acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Materials:

-

Indole acetonitrile derivative

-

Ethanol

-

Concentrated sulfuric acid

-

Ice-water

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the indole acetonitrile derivative in ethanol.

-

Slowly add concentrated sulfuric acid to the solution with stirring.

-

Heat the mixture to reflux for several hours (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Neutralize the solution with a sodium hydroxide solution and then make it slightly acidic with hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude indole acetic acid derivative.

-

Purify the product by recrystallization.

Visualizing the Role of the Acetonitrile Group in Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential involvement of tryptamine derivatives (synthesized from this compound) in key biological signaling pathways.

Serotonin and Dopamine Signaling Pathways

Tryptamine derivatives are structurally similar to serotonin and can interact with its receptors. They can also influence dopamine signaling.

Caption: Synthesis of a tryptamine derivative and its potential interaction with serotonin and dopamine receptors.

Inflammatory Signaling Pathways

Indole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in inflammatory pathways.

Caption: Potential anti-inflammatory mechanism of indole derivatives via inhibition of iNOS and COX-2.

Conclusion

The acetonitrile group in this compound is a key functional moiety that bestows upon the molecule significant synthetic versatility and the potential for diverse biological activities. Its ability to be transformed into primary amines (tryptamines) or carboxylic acids (indole-1-acetic acids) opens up avenues for the creation of a wide array of derivatives targeting neurological and inflammatory pathways. For researchers and drug development professionals, a thorough understanding of the reactivity and biological implications of the acetonitrile group is paramount for the rational design of novel indole-based therapeutics. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptamine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Potential Research Applications of (3-formyl-1H-indol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

(3-formyl-1H-indol-1-yl)acetonitrile , a versatile indole derivative, stands as a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining an indole scaffold with a formyl and an acetonitrile group, offer a rich platform for chemical modifications and exploration of diverse biological activities. While direct research on this specific molecule is emerging, the broader class of indole-3-acetonitrile and related indole derivatives has been extensively studied, revealing promising potential in oncology, inflammation, and beyond. This technical guide consolidates the current understanding of the research applications of compounds structurally related to this compound, providing a roadmap for its future investigation and development.

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The presence of the formyl group at the 3-position and the acetonitrile moiety at the 1-position of the indole ring in this compound provides reactive handles for the synthesis of a diverse library of derivatives. These derivatives can be designed to interact with specific biological targets, offering the potential for the development of novel therapeutic agents.

Potential Therapeutic Areas

Based on the biological activities of structurally similar indole compounds, this compound and its derivatives are promising candidates for investigation in the following therapeutic areas:

-

Oncology: Indole compounds are well-known for their anti-cancer properties.[2][3] They have been shown to induce apoptosis (programmed cell death) and modulate multiple cellular signaling pathways involved in cancer progression.[2][4][5]

-

Inflammation: Derivatives of indole-3-acetonitrile have demonstrated potent anti-inflammatory activities by inhibiting the production of key inflammatory mediators.

-

Neurological Disorders: The indole scaffold is a key component of many neuroactive compounds, suggesting that derivatives of this compound could be explored for their potential in treating neurological conditions.

Quantitative Data on Related Indole Derivatives

The following tables summarize the in vitro biological activities of various indole derivatives that share structural similarities with this compound. This data provides a strong rationale for investigating the potential of this compound and its analogues in similar assays.

Table 1: In Vitro Anticancer Activity of Indole-Acrylonitrile Derivatives [3]

| Compound ID | R-group (at position 2 of indole) | Cancer Cell Line | GI₅₀ (µM) | TGI (µM) |

| 2l | 4-Chlorophenyl | Leukemia (HL-60(TB)) | 0.38 | 0.86 |

| 5a | Phenyl | Non-Small Cell Lung Cancer (NCI-H522) | 7.91 | >100 |

| 5b | 4-Methoxyphenyl | Colon Cancer (COLO 205) | 1.25 | 15.8 |

| 5c | 4-(Dimethylamino)phenyl | CNS Cancer (SF-539) | 0.0244 | 0.0866 |

| 5d | 4-Nitrophenyl | Ovarian Cancer (OVCAR-3) | 0.45 | 1.12 |

GI₅₀: Molar concentration of the compound that inhibits 50% net cell growth. TGI: Molar concentration of the compound leading to total growth inhibition.

Table 2: In Vitro Anti-Inflammatory Activity of Indolyl-3-acetonitrile Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Arvelexin analog 2k | RAW 264.7 | NO Production Inhibition | Not specified |

| Arvelexin analog 2k | RAW 264.7 | PGE₂ Production Inhibition | Not specified |

IC₅₀: The half maximal inhibitory concentration.

Key Signaling Pathways

Research into the mechanisms of action of indole derivatives has identified several key signaling pathways that are modulated by these compounds, leading to their observed anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often aberrantly activated in cancer cells, promoting cell survival and proliferation.[4][6] Indole compounds have been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][6] Its dysregulation is a common feature in many cancers. Indole compounds have been demonstrated to inhibit this pathway at multiple points, leading to the suppression of tumor growth.

Caption: Modulation of the PI3K/Akt/mTOR pathway by indole compounds.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis.[7] Indole alkaloids have been shown to modulate the MAPK pathway, contributing to their anticancer effects.

Caption: Interaction of indole derivatives with the MAPK signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound and its derivatives.

General Synthesis of Indole-3-acetonitrile Derivatives

This protocol provides a general framework for the synthesis of derivatives from an indole-3-carboxaldehyde precursor, which is structurally related to the title compound.[8]

Workflow for Synthesis of Indole-3-acetonitrile Derivatives

Caption: General synthetic workflow for indole-3-acetonitrile derivatives.

Materials:

-

Substituted indole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Sodium cyanide (NaCN)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, chloroform)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the indole-3-carboxaldehyde derivative in methanol and formamide, add sodium borohydride (1.3 molar equivalents) and stir at room temperature for 1 hour.[8]

-

Add sodium cyanide (10 molar equivalents) to the reaction mixture and reflux at 100°C for 5 hours.[8]

-

After cooling, add brine and extract the product with a suitable organic solvent (e.g., a mixture of methanol and chloroform).[8]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[8]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the test compound and a vehicle control.[9]

-

Incubate the plates for 48-72 hours.[9]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[9]

-

Add a solubilization solution to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[9]

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of nitrite, a stable product of NO, to determine the level of NO production.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The extensive research on related indole derivatives strongly suggests its potential in the fields of oncology and inflammation. The synthetic tractability of this molecule, coupled with the well-established biological activities of the indole nucleus, provides a solid foundation for further investigation.

Future research should focus on:

-

Synthesis of a diverse library of derivatives of this compound to explore structure-activity relationships.

-

Systematic in vitro screening of these derivatives against a broad panel of cancer cell lines and in various anti-inflammatory assays to identify lead compounds.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

In vivo evaluation of promising candidates in relevant animal models of cancer and inflammatory diseases.

By leveraging the knowledge gained from the study of other indole compounds and employing the experimental approaches outlined in this guide, researchers can unlock the full therapeutic potential of this compound and contribute to the development of next-generation medicines.

References

- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Intermediate: A Technical Overview of (3-formyl-1H-indol-1-yl)acetonitrile

(3-formyl-1H-indol-1-yl)acetonitrile , a distinct indole derivative, presents itself as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. While its detailed historical record and extensive biological characterization remain somewhat elusive in publicly accessible scientific literature, its commercial availability and purported applications suggest a role as a valuable intermediate in the synthesis of more complex molecules. This technical guide aims to synthesize the currently available information on this compound, focusing on its chemical identity, potential applications, and the broader context of related indole derivatives.

Chemical Identity and Properties

This compound is an indole molecule functionalized with a formyl group at the 3-position of the indole ring and an acetonitrile group attached to the nitrogen at the 1-position. This specific arrangement of functional groups provides a unique chemical reactivity, making it a versatile building block.

| Property | Value |

| CAS Number | 328973-78-0 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Appearance | Not definitively documented in available literature |

| Solubility | Not definitively documented in available literature |

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound could not be retrieved from the available scientific literature. However, based on general principles of organic chemistry and known reactions of indole, a plausible synthetic route can be postulated. The synthesis would likely involve two key steps: the formylation of the indole ring at the 3-position and the subsequent N-alkylation with a cyanomethyl group.

A potential, though unverified, synthetic workflow is depicted below:

Caption: Postulated synthetic workflow for this compound.

Experimental Protocol (Postulated):

Step 1: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack Reaction) To a solution of indole in anhydrous N,N-dimethylformamide (DMF), cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is stirred at room temperature for a specified time. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base, such as sodium hydroxide, to precipitate the product. The crude indole-3-carbaldehyde is then collected by filtration, washed with water, and purified by recrystallization.

Step 2: N-alkylation of Indole-3-carbaldehyde Indole-3-carbaldehyde is dissolved in a suitable aprotic solvent, such as DMF or acetonitrile. A base, for instance, sodium hydride or potassium carbonate, is added to deprotonate the indole nitrogen. Subsequently, bromoacetonitrile is added, and the reaction mixture is stirred, possibly with heating, until the starting material is consumed. The workup would typically involve quenching the reaction, extracting the product with an organic solvent, and purifying it by column chromatography.

Potential Applications and Biological Significance

Commercial suppliers highlight the utility of this compound as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications.

-

Neurological Disorders: The indole scaffold is a common feature in many neuroactive compounds. This intermediate is suggested to be a precursor for molecules targeting neurological disorders.

-

Anti-cancer and Anti-inflammatory Agents: It is reportedly used in the synthesis of novel indole derivatives that have shown promise in anti-cancer and anti-inflammatory research.[1]

-

Fluorescent Probes: The conjugated system of the indole ring can be extended and modified to create fluorescent molecules for use in cellular imaging and diagnostics.

While specific quantitative data on the biological activity of this compound itself is not available in the reviewed literature, the activities of closely related indole-3-acetonitrile derivatives provide some context. For instance, some indolyl-3-acetonitrile derivatives have been investigated for their anti-inflammatory properties, showing inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide-induced RAW 264.7 cells. Furthermore, the parent compound, 3-indoleacetonitrile, has demonstrated broad-spectrum antiviral activity, including against influenza A virus, through the promotion of the host interferon signaling pathway. This pathway involves the mitochondrial antiviral-signaling (MAVS) protein and the selective autophagy receptor SQSTM1.

The following diagram illustrates a known signaling pathway for a related indole derivative, which could be a potential area of investigation for compounds derived from this compound.

Caption: Antiviral signaling pathway modulated by 3-indoleacetonitrile.

Conclusion

References

Methodological & Application

Synthesis of Novel Indole Derivatives from (3-formyl-1H-indol-1-yl)acetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel indole derivatives, commencing from the versatile starting material, (3-formyl-1H-indol-1-yl)acetonitrile. These derivatives, particularly indole-3-acrylonitrile and indole-3-acrylamide scaffolds, have garnered significant interest in medicinal chemistry due to their potential as potent anticancer agents. The protocols outlined herein focus on the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction, to generate a library of functionalized indole derivatives.

Introduction

Indole is a privileged heterocyclic scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Functionalization of the indole core, particularly at the C3-position, has proven to be a fruitful strategy in the development of novel therapeutic agents. The starting material, this compound, possesses two key reactive sites: the aldehyde group at the C3-position and the N-acetonitrile moiety. The aldehyde is primed for condensation reactions, while the N-substituent can influence the electronic properties and steric hindrance of the indole ring, potentially modulating the biological activity of the resulting derivatives.

Recent studies have highlighted the anticancer potential of indole-acrylonitrile derivatives, with some compounds exhibiting inhibitory activity against key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase pathways.[2] This document provides the necessary information to synthesize and evaluate novel derivatives based on this promising scaffold.

Synthetic Application: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] In the context of this compound, this reaction provides a straightforward and efficient route to synthesize a diverse range of indole-3-acrylonitrile and indole-3-acrylamide derivatives.